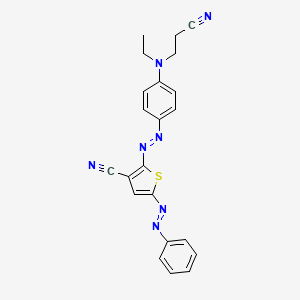
Sodium antimonate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium antimonate monohydrate is a chemical compound with the formula NaSb(OH)₆. It is composed of sodium, antimony, oxygen, and hydrogen atoms. This compound is known for its applications in various industrial processes and scientific research. It is often used as a flame retardant and in the production of certain types of glass and ceramics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium antimonate monohydrate can be synthesized through the oxidation of antimony trioxide (Sb₂O₃) in an alkaline medium. One common method involves pressure oxidation in a sodium hydroxide (NaOH) solution. The reaction conditions typically include an oxygen partial pressure of 2 MPa, a reaction time of 2 hours, and a stirring speed of 1000 rpm .
Industrial Production Methods: In industrial settings, this compound is often produced using a catalytic air oxidation method. This involves the selective formation of sodium antimonate from an antimony residue in a Na₂S-NaOH leaching solution. The process achieves high leaching efficiency of antimony, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Sodium antimonate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products .
Aplicaciones Científicas De Investigación
Sodium antimonate monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for other antimony compounds.
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of antimony-based drugs.
Medicine: this compound is being explored for its therapeutic potential in treating diseases such as leishmaniasis and certain types of cancer
Industry: It is used in the production of flame retardants, glass, and ceramics.
Mecanismo De Acción
The mechanism of action of sodium antimonate monohydrate involves its interaction with molecular targets and pathways within biological systems. In the context of antimony-based drugs, it is believed to interfere with the metabolism of parasites, leading to their death. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as enzyme activity and DNA synthesis .
Comparación Con Compuestos Similares
Sodium pyroantimonate (Na₃SbO₄): Similar in composition but differs in its structural and chemical properties.
Potassium antimonate (KSb(OH)₆): Shares similar applications but has different solubility and reactivity characteristics.
Calcium antimonate (Ca₂Sb₂O₇): Used in similar industrial applications but has distinct physical properties.
Uniqueness: Sodium antimonate monohydrate is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for both research and industrial purposes .
Propiedades
Número CAS |
30718-75-3 |
|---|---|
Fórmula molecular |
H2NaO4Sb |
Peso molecular |
210.76 g/mol |
Nombre IUPAC |
sodium;oxido(dioxo)-λ5-stibane;hydrate |
InChI |
InChI=1S/Na.H2O.3O.Sb/h;1H2;;;;/q+1;;;;-1; |
Clave InChI |
OFYMLSAOFKFRCI-UHFFFAOYSA-N |
SMILES canónico |
O.[O-][Sb](=O)=O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



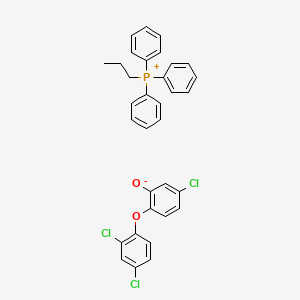

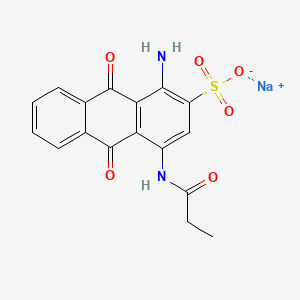
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12693953.png)



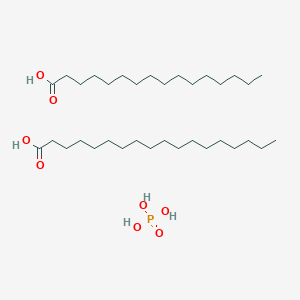

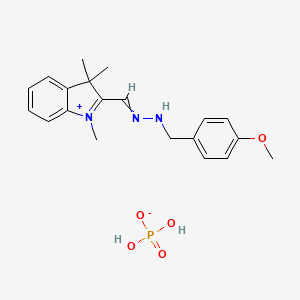

![2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12694009.png)
